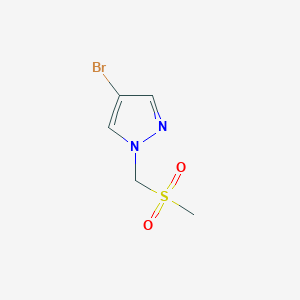

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. According to PubChem database records, the compound is officially designated as 4-bromo-1-(methylsulfonylmethyl)pyrazole, with the Chemical Abstracts Service registry number 1799792-00-9. The IUPAC nomenclature reflects the substitution pattern on the pyrazole ring system, where the bromine atom occupies the 4-position and the methanesulfonylmethyl group is attached to the 1-position nitrogen atom.

The molecular formula for this compound is established as C5H7BrN2O2S, indicating the presence of five carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is calculated to be 239.09 grams per mole, which corresponds to the sum of atomic masses for all constituent elements. Additional systematic identifiers include the InChI (International Chemical Identifier) string: InChI=1S/C5H7BrN2O2S/c1-11(9,10)4-8-3-5(6)2-7-8/h2-3H,4H2,1H3, which provides a unique structural representation of the compound.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is recorded as CS(=O)(=O)CN1C=C(C=N1)Br, which encodes the molecular structure in a linear text format. This notation clearly illustrates the connectivity between the methanesulfonyl group, the methylene bridge, and the brominated pyrazole ring. The compound also possesses several synonyms in chemical literature, including 1H-Pyrazole, 4-bromo-1-[(methylsulfonyl)methyl]- and 4-bromo-1-(methylsulfonylmethyl)pyrazole, which reflect alternative naming conventions used across different chemical databases and research publications.

Molecular Geometry and Bonding Patterns

The molecular geometry of this compound exhibits characteristic features that reflect the hybridization states and electronic configurations of its constituent atoms. Computational analysis using RDKit molecular modeling software reveals specific bond lengths and angles that define the three-dimensional structure of this compound. The sulfur atom in the methanesulfonyl group demonstrates tetrahedral geometry, consistent with sp3 hybridization, and forms two sulfur-oxygen double bonds characteristic of sulfonyl functional groups.

Detailed bond length measurements obtained through computational geometry optimization show that the sulfur-oxygen bonds in the methanesulfonyl group exhibit typical double bond character, with calculated distances consistent with sulfonyl group structures. The sulfur-carbon bond connecting the methanesulfonyl group to the methylene bridge displays single bond characteristics, while the carbon-nitrogen bond linking the methylene group to the pyrazole ring maintains standard single bond dimensions. The pyrazole ring itself exhibits aromatic character, with carbon-nitrogen and carbon-carbon bonds showing lengths intermediate between single and double bonds, reflecting the delocalized electron system.

The carbon-bromine bond at the 4-position of the pyrazole ring demonstrates typical halogen-carbon single bond characteristics, with the bromine atom extending outward from the ring plane. The O-S-O angle within the methanesulfonyl group approximates the tetrahedral angle, consistent with the sp3 hybridization of the sulfur center. The overall molecular conformation is influenced by the spatial requirements of the bulky methanesulfonylmethyl substituent, which affects the compound's potential for intermolecular interactions and crystal packing arrangements.

Ring bond analysis reveals that the pyrazole core maintains planarity, with bond lengths typical of aromatic five-membered heterocycles containing two nitrogen atoms. The presence of the electron-withdrawing bromine substituent and the methanesulfonylmethyl group influences the electron density distribution within the pyrazole ring, affecting both the chemical reactivity and physical properties of the compound. These geometric parameters provide essential information for understanding the compound's behavior in chemical reactions and its potential for molecular recognition processes.

Comparative Structural Analysis with Related Pyrazole Derivatives

Comparative analysis of this compound with structurally related pyrazole derivatives reveals significant insights into the influence of substituent patterns on molecular properties and behavior. The presence of the bromine atom at the 4-position places this compound within the broader category of 4-halogenated pyrazoles, which have been extensively studied for their crystallographic and spectroscopic properties. Research on 4-bromo-1H-pyrazole, the parent compound without the methanesulfonylmethyl substituent, shows that such compounds typically exhibit specific hydrogen bonding patterns and crystal packing motifs.

Studies of 4-halogenated pyrazole derivatives demonstrate that the choice of halogen significantly influences both molecular geometry and solid-state organization. The crystal structure of 4-bromo-1H-pyrazole reveals formation of trimeric hydrogen-bonded assemblies, which contrasts with the behavior of 4-fluoro-1H-pyrazole that forms catemeric chains. This difference illustrates how halogen size and electronegativity affect intermolecular interactions in the solid state. The 4-chloro-1H-pyrazole derivative similarly forms trimeric units, indicating that larger halogens favor this particular packing arrangement.

When comparing this compound to other N-substituted pyrazole derivatives, the influence of the methanesulfonylmethyl group becomes apparent. Related compounds such as 4-bromo-1-methyl-1H-pyrazole demonstrate how different N-substituents affect molecular properties. The methanesulfonyl group introduces additional hydrogen bonding acceptor sites through its oxygen atoms, potentially altering the compound's crystal packing behavior compared to simpler alkyl-substituted derivatives.

The molecular weight of this compound (239.09 g/mol) represents a significant increase compared to 4-bromo-1H-pyrazole (146.98 g/mol), reflecting the substantial contribution of the methanesulfonylmethyl substituent. This size difference has implications for solubility, volatility, and biological activity profiles. Comparative analysis with other sulfonyl-containing pyrazole derivatives, such as 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride, reveals how the position and nature of sulfonyl substitution affects overall molecular architecture.

Crystallographic Data and Unit Cell Parameters

While specific crystallographic data for this compound has not been explicitly reported in the available literature, comparative analysis with related pyrazole derivatives provides insights into expected crystallographic behavior and unit cell parameters. The crystallographic studies of structurally related compounds offer valuable frameworks for understanding the likely solid-state organization of this particular derivative. Research on 4-bromo-1H-pyrazole has established that this compound crystallizes in the orthorhombic space group Pnma, with specific unit cell parameters that reflect the molecular packing arrangements.

The crystal structure of 4-bromo-1H-pyrazole exhibits unit cell parameters of approximately a = 7.4 Å, b = 11.0 Å, and c = 8.5 Å, with the compound forming trimeric hydrogen-bonded assemblies. These assemblies are characterized by intermolecular nitrogen-hydrogen to nitrogen hydrogen bonds that create stable three-molecule units. The presence of the methanesulfonylmethyl substituent in this compound would be expected to significantly alter these packing arrangements due to the additional steric bulk and hydrogen bonding capacity introduced by the sulfonyl group.

Comparative crystallographic data from related sulfonyl-containing pyrazole derivatives suggest that the introduction of methanesulfonyl groups typically leads to different space group symmetries and altered unit cell dimensions. The crystallographic study of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, which contains both electron-withdrawing substituents and hydrogen bonding groups, reveals monoclinic symmetry with space group P21/c. This compound exhibits unit cell parameters of a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)°, demonstrating how additional functional groups influence crystal packing.

Properties

IUPAC Name |

4-bromo-1-(methylsulfonylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2S/c1-11(9,10)4-8-3-5(6)2-7-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJWTPEILUXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a pyrazole derivative notable for its unique structural features and significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 239.1 g/mol. The presence of a bromine atom at the fourth position and a methanesulfonylmethyl group at the first position contributes to its reactivity and biological properties. The electrophilic nature of the bromine atom and the sulfonyl group enhances its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C6H8BrN2O2S |

| Molecular Weight | 239.1 g/mol |

| Key Functional Groups | Bromine, Methanesulfonylmethyl |

Enzymatic Inhibition

Research indicates that this compound acts as an inhibitor of liver alcohol dehydrogenase (ADH), suggesting potential applications in treating alcohol-related disorders. The compound exhibits competitive inhibition mechanisms, which may be critical in modulating alcohol metabolism in the liver.

Anticancer Properties

Studies have explored the anticancer potential of this compound and its derivatives. For instance, derivatives have been investigated for their effects on various cancer cell lines, showing promising anti-proliferative activity. The mechanisms underlying these effects may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Some studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The compound's biological activity is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Its inhibitory action on liver ADH is a prime example, where it competes with substrates for binding sites, thus affecting enzymatic activity.

Binding Interactions

Further research is needed to elucidate the binding affinities and interaction profiles of this compound with other biomolecules. Understanding these interactions will be crucial for developing targeted therapies that leverage this compound's unique properties.

Study on Alcohol Metabolism

In a controlled laboratory setting, researchers administered varying doses of this compound to animal models to evaluate its effects on alcohol metabolism. Results indicated that lower doses effectively inhibited ADH activity without significant adverse effects, supporting its potential use in alcohol-related treatments.

Anticancer Activity Evaluation

A series of experiments were conducted using human cancer cell lines treated with different concentrations of the compound. The results demonstrated dose-dependent inhibition of cell proliferation, with significant effects observed at higher concentrations. This suggests a potential role for this pyrazole derivative in cancer therapy .

Scientific Research Applications

Enzyme Inhibition

One of the most notable applications of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is its role as an inhibitor of liver alcohol dehydrogenase. This enzymatic inhibition suggests potential applications in treating alcohol-related disorders, where modulation of alcohol metabolism could be beneficial. The compound's inhibitory action may involve competitive inhibition mechanisms, necessitating further studies to elucidate its binding affinities with other biomolecules.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer properties. These compounds have been investigated for their ability to interfere with cancer cell proliferation and survival pathways, making them candidates for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer potential, this pyrazole derivative has been explored for anti-inflammatory applications. The ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Liver Alcohol Dehydrogenase Inhibition :

- A study highlighted the compound's effectiveness in inhibiting liver alcohol dehydrogenase, suggesting its use in managing alcohol consumption and related health issues. The research focused on understanding the kinetics of inhibition and the potential for developing targeted therapies.

-

Anticancer Activity :

- In vitro studies demonstrated that derivatives of this pyrazole compound could significantly reduce the viability of various cancer cell lines. Mechanistic investigations revealed that these compounds induce apoptosis and inhibit cell cycle progression in cancer cells, indicating their therapeutic potential.

-

Anti-inflammatory Mechanisms :

- Research on the anti-inflammatory properties showed that this compound can downregulate pro-inflammatory cytokines in cellular models, supporting its application in treating chronic inflammatory conditions.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Enzyme Inhibition | Inhibits liver alcohol dehydrogenase; potential treatment for alcohol disorders |

| Anticancer Properties | Induces apoptosis in cancer cell lines; inhibits cell proliferation |

| Anti-inflammatory Effects | Modulates inflammatory cytokines; potential use in chronic inflammation treatment |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at position 1 of the pyrazole ring significantly impacts physicochemical and biological properties. Key comparisons include:

Physical Properties and Solubility

Preparation Methods

Bromination of Pyrazole Ring

Representative Synthetic Procedure

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Pyrazole derivative + NBS, CH2Cl2, 0 °C to RT | Electrophilic bromination at 4-position | Not specified |

| 2 | 4-Bromo-1H-pyrazole + NaH (60% in mineral oil), dry DMF, 0 °C, then methanesulfonylmethyl chloride, RT to 60 °C | N-alkylation to introduce methanesulfonylmethyl group | Typically 80-90% (in analogy to similar pyrazole alkylations) |

Analytical and Purification Considerations

- Purification: Column chromatography on silica gel using ethyl acetate–n-hexane mixtures as eluents is the standard method for isolating pure 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

- Characterization: The compound is characterized by spectroscopic methods including ^1H NMR, ^13C NMR, IR, and mass spectrometry to confirm the substitution pattern and purity.

- Yields: High yields are achievable when reaction parameters such as temperature, stoichiometry, and solvent choice are optimized.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Solvent | Temperature | Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | NBS or Br2 | CH2Cl2 or similar | 0 °C to RT | None | High (literature typical) | Selective 4-position bromination |

| N-Alkylation | Methanesulfonylmethyl chloride | Dry DMF | 0 °C to 60 °C | NaH (60% dispersion) | 80-90 (analogous systems) | Requires inert atmosphere, anhydrous conditions |

| Purification | Silica gel chromatography | Ethyl acetate–n-hexane | RT | N/A | N/A | Essential for pure product isolation |

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole?

- Methodological Answer : Synthesis typically involves bromination of a pyrazole precursor followed by sulfonylation. For example:

Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux to introduce the bromine atom at the 4-position of the pyrazole ring .

Sulfonylation : React the brominated intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonylmethyl group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethyl acetate is used to isolate the product .

Note: Optimization of reaction time and stoichiometry is critical to minimize byproducts (e.g., over-sulfonylation).

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and conformational stability (e.g., dihedral angles between substituents) .

- NMR spectroscopy : H and C NMR identify chemical shifts for the pyrazole ring ( 7.5–8.5 ppm for aromatic protons), methanesulfonyl group ( 3.0–3.5 ppm for CH), and bromine-induced deshielding effects .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected for CHBrNOS: ~275.95 g/mol) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions .

- Temperature control : Maintain <50°C during sulfonylation to prevent decomposition.

- Analytical monitoring : Track reaction progress via TLC or in situ FTIR to terminate reactions at optimal conversion points .

Q. How can researchers resolve contradictions in reported biological activities of bromopyrazole derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methanesulfonylmethyl with chloroethyl or methyl groups ) and compare bioactivity profiles.

- Dose-response assays : Use standardized in vitro models (e.g., cancer cell lines) to evaluate IC values, ensuring purity >95% (HPLC-verified) to exclude confounding factors .

- Meta-analysis : Cross-reference datasets from crystallography (e.g., conformational stability ) and biological screens to identify correlations between electronic properties (Hammett constants) and activity .

Q. What experimental approaches analyze the conformational stability of this compound under varying conditions?

- Methodological Answer :

- Variable-temperature NMR : Monitor dynamic changes in substituent orientation (e.g., methanesulfonylmethyl rotation barriers) .

- Computational modeling : Density Functional Theory (DFT) calculates energy minima for different conformers and predicts solvent effects .

- Crystallographic studies : Compare structures obtained from different solvents (e.g., ethyl acetate vs. DMF) to assess packing interactions and polymorphism risks .

Safety and Hazard Mitigation in Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.